molecular formula C7H10N2O2S B1427021 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile CAS No. 1187595-85-2

2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile

Cat. No. B1427021
M. Wt: 186.23 g/mol
InChI Key: HQUIOHSYUKWGOM-UHFFFAOYSA-N
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Description

“2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile” is an intermediate in the synthesis of Baricitinib, a JAK 1 and 2 inhibitor used in the treatment of rheumatoid arthritis .


Synthesis Analysis

This compound is synthesized by first treating azetidine-3-ol hydrochloride with an equimolar equivalent of an alkanesulfonyl chloride, preferably ethanesulfonyl chloride, to give l-ethylsulfonylazetidin-3-ol . Another method involves a one-pot reaction from 2-chloroaniline and benzyl bromide .


Molecular Structure Analysis

The molecular formula of this compound is C7H10N2O2S . The InChI code is 1S/C7H10N2O2S/c1-2-12(10,11)9-5-7(6-9)3-4-8/h3H,2,5-6H2,1H3 .


Chemical Reactions Analysis

The Suzuki coupling reaction between the tert-butylbenzene derivative and the borane 4,5-diboronic ester leads to the desired product in high yield .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 186.23 g/mol . It appears as an off-white to pale yellow solid . The predicted density is 1.33±0.1 g/cm3, and the predicted boiling point is 360.8±52.0℃ .

Scientific Research Applications

Green and Facile Synthesis in Industry

  • A study by Cui et al. (2019) highlights the application of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile in the green and cost-effective synthesis of key quaternary heterocyclic intermediates for baricitinib, an anti-inflammatory drug. This method is suitable for industrial production, emphasizing its utility in large-scale drug manufacturing (Cui et al., 2019).

Synthesis of Baricitinib

  • Xu et al. (2016) developed an efficient synthesis method for baricitinib, utilizing 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile as an intermediate. The method is straightforward, low-cost, and suitable for industrial-scale production (Xu et al., 2016).

Antimicrobial Activity Studies

  • The compound's derivatives have been explored for antimicrobial activities. For instance, Hamrouni et al. (2015) described the synthesis of related compounds and tested their antibacterial properties, showing promising results against certain bacteria (Hamrouni et al., 2015).

Pharmaceutical Applications

  • In pharmaceutical research, such as the study by Kita et al. (1991), 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile derivatives have been utilized in the synthesis of β-lactam antibiotics, highlighting its significance in the development of new medicinal compounds (Kita et al., 1991).

Contribution to Novel Bioactive Compounds

  • Stephens et al. (2013) demonstrated its use in a stereospecific three-component reaction to create precursors for bioactive compounds like pregabalin and lergotrile (Stephens et al., 2013).

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

2-(1-ethylsulfonylazetidin-3-ylidene)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-2-12(10,11)9-5-7(6-9)3-4-8/h3H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUIOHSYUKWGOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CC(=CC#N)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801221980
Record name 2-[1-(Ethylsulfonyl)-3-azetidinylidene]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801221980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile

CAS RN

1187595-85-2
Record name 2-[1-(Ethylsulfonyl)-3-azetidinylidene]acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187595-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[1-(Ethylsulfonyl)-3-azetidinylidene]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801221980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[1-(ethylsulfonyl)azetidin-3-ylidene]acetonitrile
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Synthesis routes and methods I

Procedure details

tert-Butyl 3-(cyanomethylidene)azetidine-1-carboxylate (5.0 g, 26 mmol) was dissolved in 4M HCl in dioxane (25.7 mL) and allowed to stir at ambient temperature for 16 hours. The mixture was concentrated to dryness in vacuo, then dissolved in DCM (30.0 mL) and cooled to −10° C. DIPEA (11.6 g, 90.0 mmol) was added followed by ethanesulfonyl chloride (5.0 g, 39 mmol). The resulting mixture was allowed to stir for 7 hours before the mixture was diluted with water and extracted with DCM. The organic layer was dried over anhydrous Na2SO4, filtered and concentrated in vacuo. The residue was purified by MPLC on silica gel (using a gradient elution of 5-70% EtOAc/heptane). Desired fractions were identified, combined, and concentrated in vacuo to afford the title compound.
Quantity
5 g
Type
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Reaction Step One
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0 (± 1) mol
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25.7 mL
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11.6 g
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5 g
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Synthesis routes and methods II

Procedure details

tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate (2, 1000 g, 5.2 mol) was diluted with acetonitrile (7 L) and 3 N aqueous HCl (7 L). This resulting reaction mixture was stirred at room temperature for 18 h. When TLC showed the reaction was deemed complete, the reaction mixture was concentrated under reduced pressure. The residual solids were then suspended in acetonitrile (12 L) and cooled to 5° C. Diisopropyethyl amine (2.7 L, 15. 6 mol, 3 equiv) was slowly added to the suspension while keeping the temperature<15° C. The homogeneous solution was allowed to cool to 5° C. and ethanesulfonyl chloride (730 mL, 7.73 mol, 1.5 equiv) was added over 1 h while keeping the reaction temperature<15° C. The resulting solution was allowed to slowly warm to room temperature and stirred at room temperature for overnight. The additional amount of ethanesulfonyl chloride (100 ml, 1.05 mol, 0.2 equiv) was added and the reaction mixture was stirred for an additional 2 h at room temperature. After the reaction was deemed complete, the reaction mixture was concentrated under reduced pressure to a volume of about 4 L. This solution was then placed in a 50 L separatory funnel, diluted with dichloromethane (10 L) and washed with half saturated brine (10 L). The aqueous phase was extracted with dichloromethane (5 L). The combined organic layers were dried over sodium sulphate and absorbed onto silica gel (1 Kg) under reduced pressure. The material was then loaded onto a silica gel column (2.5 Kg) and eluted with 20% ethyl acetate in heptane (40 L), 40% ethyl acetate in heptane (80 L) and finally 60% ethyl acetate in heptane (40 L) to afford pure 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (4, 567 g, 968.4 g theoretical, 58.6% yield) as a off-white solid. For 4: 1H NMR (300 MHz, CDCl3) δ 1.38 (t, 3H), 3.05 (q, 2H), 4.72 (m, 2H), 4.79 (m, 2H), 5.41 (m, 1H); MS: m/z calcd. 187.05; found: 187.1.
Quantity
1000 g
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reactant
Reaction Step One
Quantity
7 L
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Quantity
7 L
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2.7 L
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730 mL
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100 mL
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40 L
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Synthesis routes and methods III

Procedure details

A solution of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (9, 1000g, 5.2 mol) in acetonitrile (7 L) and a 3 N aqueous HCl solution (7 L) was stirred at room temperature for 18 h. When HPLC showed that all the starting material (9) was consumed, the reaction mixture was concentrated under reduced pressure to dryness. The residue, which contains the crude desired deprotection product (10), was then suspended in acetonitrile (12 L) and the resulting suspension was cooled to 0-5° C. Diisopropyethylamine (DIEA, 3.14 L, 18.03 mol, 3.5 equiv) was then slowly added while keeping the internal temperature below 5° C. The resulting homogeneous solution was allowed to cool down to 0° C. and ethane sulfonyl chloride (EtSO2Cl, 730 mL, 7.73 mol, 1.5 equiv) was added over 1 h while keeping the internal temperature below 5° C. The resulting reaction mixture was allowed to gradually warm to room temperature and stirred at room temperature for overnight. When HPLC showed that the reaction was complete, the reaction mixture was concentrated under reduced pressure to a volume of approximately 2 L. The bath temperature of the rotary evaporator is set to not exceed 45° C. The concentrated residue was then diluted with dichloromethane (CH2Cl2, 10 L) and the resulting dichloromethane solution was washed with aqueous sodium chloride solution (10 L). The aqueous phase was back extracted with dichloromethane (CH2Cl2, 5 L). The combined organic layers were dried over anhydrous sodium sulfate (Na2SO4) and the residue was absorbed onto silica gel (SiO2, 1 Kg) under reduced pressure. The bath temperature of the rotary evaporator was set to not exceed 45° C. The material was then loaded onto a silica gel column (SiO2, 2.5 Kg) and eluted with 20-60 % ethyl acetate in heptane to afford 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (11, 882 g, 968.4 g theoretical, 91% yield) as off-white solids. For 11: 1H NMR (CDCl3, 300 MHz) δ 5.46 (m, 1H), 4.77 (m, 2H), 4.70 (m, 2H), 3.05 (q, 2H), 1.39 (t, 3H) ppm; C7H10N2O2S (MW, 186.23), LCMS (EI) m/e 187 (M++H).
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5.2 mol
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reactant
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7 L
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7 L
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3.14 L
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730 mL
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Synthesis routes and methods IV

Procedure details

tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate (2, 82 g, 0.42 mol) was added to THF (850 mL) and the resulting solution was cooled to 0° C. before a 4 M HCl solution in 1,4-dioxane (850 mL, 3.38 mol, 8.0 equiv) was added over 1 h while keeping the temperature<5° C. The resulting reaction mixture was slowly warmed to room temperature and stirred at room temperature for 18 h. When the reaction was deemed complete, the reaction mixture was concentrated under reduced pressure and the residue was placed under high vacuum for an additional 3 h before being treated with THF (900 mL) and diisopropylethyl amine (183 mL, 1.06 mol, 2.5 equiv) at room temperature. The resulting solution was then cooled to 0° C. and ethanesulfonyl chloride (56 mL, 0.59 mol, 1.4 equiv) was added while keeping the reaction temperature<5° C. The ice bath was removed and the reaction was stirred at room temperature for 18 h. When TLC indicated the reaction was complete, the reaction mixture was diluted with ethyl acetate (1 L) and washed with saturated brine (1 L). The aqueous layer was extracted with ethyl acetate (2×500 mL). The combined organic layers were dried over sodium sulphate and concentrated under reduced pressure. The residue was diluted with dichloromethane and absorbed onto silica gel (150 g). This mixture was purified by column chromatography (1.5 Kg silica gel) eluting with heptane (4 L), 10% EtOAc in heptane (4 L), 20% EtOAc in heptane (8L), 30% EtOAc in heptane (12 L), and finally with 40% EtOAc in heptane (12 L) to afford 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (4) and 2-(3-chloro-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile (4B) as a off-white solid (58.1 g, 68% yield), which was found to be an approximately one to one mixture of compound 4 and 4B. For 4: 1H NMR (300 MHz, CDCl3) δ 1.38 (t, 3H), 3.05 (q, 2H), 4.72 (m, 2H), 4.79 (m, 2H), 5.41 (m, 1H); MS: m/z calcd. 187.05; found: 187.1. For 4B: 1H NMR (300 MHz, CDCl3) δ 1.38 (t, 3H), 3.05 (q, 2H), 3.1 (s, 2H), 4.15 (d, 2H), 4.37 (d, 2H); MS: m/z calcd. 222.9; found: 222.9.
Quantity
12 L
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solvent
Reaction Step One
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12 L
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900 mL
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82 g
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850 mL
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850 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile
Reactant of Route 4
2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile

Citations

For This Compound
7
Citations
X Cui, J Du, Z Jia, X Wang, H Jia - BMC chemistry, 2019 - bmcchem.biomedcentral.com
Baricitinib, with a 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety at N-2 position of the pyrazol skeleton, is an oral and selective reversible inhibitor of the JAK1 and JAK2 and …
Number of citations: 6 bmcchem.biomedcentral.com
J Xu, J Cai, J Chen, X Zong, X Wu… - Journal of Chemical …, 2016 - journals.sagepub.com
A highly efficient method for the synthesis of baricitinib was developed. The starting material tert-butyl 3-oxoazetidine-1-carboxylate was converted to intermediate 2-(1-(ethylsulfonyl)…
Number of citations: 21 journals.sagepub.com
E Gudelis, S Krikštolaitytė, M Stančiauskaitė… - Molecules, 2023 - mdpi.com
In this paper, a simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings was described. The starting (N-…
Number of citations: 1 www.mdpi.com
G Arora, R Shrivastava, P Kumar, R Bandichhor… - Current Research in …, 2021 - Elsevier
Over decades dependency of humans on the drugs has become indispensable and irreplaceable. Thus, each year many new drugs are licensed. Nonetheless, drugs undergo rigorous …
Number of citations: 16 www.sciencedirect.com
G Arora, R Shrivastava, P Kumar, R Bandichhor… - researchgate.net
Over decades dependency of humans on the drugs has become indispensable and irreplaceable. Thus, each year many new drugs are licensed. Nonetheless, drugs undergo rigorous …
Number of citations: 0 www.researchgate.net
CC Ayala-Aguilera, T Valero… - Journal of Medicinal …, 2021 - ACS Publications
The central role of dysregulated kinase activity in the etiology of progressive disorders, including cancer, has fostered incremental efforts on drug discovery programs over the past 40 …
Number of citations: 106 pubs.acs.org
J Gras - Drugs of the Future, 2013 - access.portico.org
Rheumatoid arthritis, a chronic autoimmune inflammatory disease, is associated with pain, progressive disability, systemic comorbidities and early death. Baricitinib (LY-3009104, INCB-…
Number of citations: 2 access.portico.org

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